molecular formula C9H15NO6 B7887531 (Tert-butoxycarbonyl)aspartic acid

(Tert-butoxycarbonyl)aspartic acid

Cat. No. B7887531
M. Wt: 233.22 g/mol
InChI Key: KAJBMCZQVSQJDE-UHFFFAOYSA-N
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Description

(Tert-butoxycarbonyl)aspartic acid is a useful research compound. Its molecular formula is C9H15NO6 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Tert-butoxycarbonyl)aspartic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tert-butoxycarbonyl)aspartic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Properties:

    • (Tert-butoxycarbonyl)aspartic acid has been used in the synthesis of novel poly(N-propargylamides) with aspartic acid-based side chains. These polymers exhibit helical structures and their helicity can be tuned by temperature and solvents (Zhao, Sanda, & Masuda, 2005).
  • Asymmetric Synthesis:

    • It is utilized in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. This process involves enantiomerically pure starting materials derived from L-aspartic acid (Xue et al., 2002).
  • Application in Total Synthesis:

    • The compound is used in the total synthesis of l-daunosamine, a derivative obtained from L-aspartic acid, demonstrating its utility in complex organic syntheses (Jurczak, Kozák, & Goł, 1992).
  • Synthesis of Amino Acid Derivatives:

    • Research shows its application in the synthesis of ω-tert-butyl esters of Fmoc-Aspartic and Fmoc-Glutamic Acids, demonstrating its role in the preparation of protected amino acid derivatives (Lajoie, Crivici, & Adamson, 1990).
  • Large-Scale Preparation:

    • A study details the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, a compound synthesized from L-aspartic acid, highlighting its scalability for industrial applications (Yoshida et al., 1996).
  • Geometric Analysis:

    • The geometric changes around an N atom due to a urethane-type bis(tert-butoxycarbonyl) substituent in derivatives of aspartic acid dimethyl ester have been analyzed, indicating its relevance in structural chemistry (Wojewska, Kluczyk, & Ślepokura, 2013).
  • Novel Heterocyclic Substituted α-Amino Acids:

    • Research into the synthesis of novel non-proteinogenic heterocyclic substituted α-amino acids derived from L-aspartic acid has been conducted, using (Tert-butoxycarbonyl)aspartic acid in the process (Adlington et al., 2000).

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJBMCZQVSQJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tert-butoxycarbonyl)aspartic acid

CAS RN

13726-67-5
Record name 13726-67-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
S Tang, JY Cheng, JS Zheng - Tetrahedron letters, 2015 - Elsevier
A new method compatible with 9-fluorenylmethoxycarbonyl (Fmoc) solid phase peptide synthesis (SPPS) was developed to synthesize photocaged peptides carrying the photosensitive …
Number of citations: 8 www.sciencedirect.com
X Wang, W Heston, H Tian, Z Lee - Cancer Research, 2008 - AACR
… The fluorine containing amino acids 1-4 was synthesized in a manner whereby either N-tert-butoxycarbonyl-aspartic acid-β-benzyl ester [Boc-Asp(OBzl)-OH] or N-tert-butoxycarbonyl-α-…
Number of citations: 0 aacrjournals.org
K Takenouchi, M Tabe, K Watanabe… - The Journal of …, 1993 - ACS Publications
For effective radiolabeled monoclonal antibodies (MoAb) usable for tumor imaging and cancer therapy, 1 develop-ment of good chelating agents, which couple the radionuclide to the …
Number of citations: 46 pubs.acs.org
M Marchini, M Mingozzi, R Colombo… - … A European Journal, 2012 - Wiley Online Library
The synthesis of eight bifunctional diketopiperazine (DKP) scaffolds is described; these were formally derived from 2,3‐diaminopropionic acid and aspartic acid (DKP‐1–DKP‐7) or …
DR Hou, JH Reibenspies… - The Journal of Organic …, 2001 - ACS Publications
Three different syntheses of the phosphine oxazoline systems 1 are presented. Two of these approaches are divergent routes designed to involve an advanced intermediate that can be …
Number of citations: 156 pubs.acs.org
HS Kim, J Moon, KS Kim, MM Choi, JE Lee… - Bioconjugate …, 2004 - ACS Publications
Utilizing three biocompatible components, a series of novel cationic lipids has been chemically synthesized and tested for their gene-transferring capabilities in 293 transformed kidney …
Number of citations: 51 pubs.acs.org
H Nitta, I Ueda, M Hatanaka - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
The azido lactone 8 was prepared in a highly stereoselective manner by introduction of an azide function to the lactone 6 derived from L-aspartic acid, and then was converted into (2S,…
Number of citations: 5 pubs.rsc.org
RL Broadrup, B Wang, WP Malachowski - Tetrahedron, 2005 - Elsevier
… Synthesis of the homologated serine derivatives began with reduction of the commercially available α-benzyl N-tert-butoxycarbonyl-aspartic acid (Boc-Asp-OBn) and α-benzyl N-(tert)-…
Number of citations: 31 www.sciencedirect.com
M Marchini - 2012 - air.unimi.it
A library of 11 bifunctional 2, 5-diketopiperazine (DKP) scaffolds, derived from L-or D-Ser and either L-or D-Asp or D-Glu, was designed and synthesized. All the DKP scaffolds feature a …
Number of citations: 1 air.unimi.it
QX Hua, SQ Hu, BH Frank, W Jia, YC Chu… - Journal of molecular …, 1996 - Elsevier
… The C-terminal Asn in synthesis of the A-chain was incorporated into the solid support by coupling tert-butoxycarbonyl aspartic acid a-benzyl ester with 4-methylbenz-hydrylamine resin. …
Number of citations: 146 www.sciencedirect.com

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